molecular formula C6H9ClO4 B3049447 Dimethyl 2-chlorobutanedioate CAS No. 20662-72-0

Dimethyl 2-chlorobutanedioate

Cat. No.: B3049447
CAS No.: 20662-72-0
M. Wt: 180.58 g/mol
InChI Key: YFAYPUHAMBJFRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chlorobutanedioate can be synthesized through the chlorination of dimethyl succinate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination of the succinate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chlorobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-chlorobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-chlorobutanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the molecule is susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester groups can undergo hydrolysis or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-chlorobutanedioate is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesisThis versatility makes it a preferred choice in the synthesis of complex molecules .

Properties

IUPAC Name

dimethyl 2-chlorobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAYPUHAMBJFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942863
Record name Dimethyl 2-chlorobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-72-0
Record name Succinic acid, chloro-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-chlorobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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